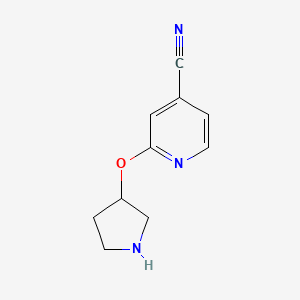
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile
Overview
Description
“2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1249696-54-5 . It has a molecular weight of 189.22 and its IUPAC name is 2-(3-pyrrolidinyloxy)isonicotinonitrile .
Synthesis Analysis
While specific synthesis methods for “2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” were not found, pyrrolidine derivatives are often synthesized via ring construction from different cyclic or acyclic precursors . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .Molecular Structure Analysis
The InChI Code for “2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is 1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is an oil at room temperature . and should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound, has been utilized as a substrate for synthesizing new cyanopyridine derivatives with varied substitutions. These derivatives have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Molecular Docking and Inhibitory Activity
In the context of SARS-CoV-2, azafluorene derivatives, structurally similar to 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile, have been synthesized and analyzed for their potential as RdRp inhibitors. These compounds have undergone molecular docking analysis to explore their binding affinities and inhibitory capabilities, suggesting the versatility of such structures in antiviral research (Venkateshan et al., 2020).
Structural and Spectroscopic Analysis
Pyridine derivatives, including those similar to 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile, have been synthesized and analyzed using X-ray diffraction, demonstrating unique structural features. These compounds' structural characteristics have been further investigated through FT-IR, FT-R, and NMR spectroscopy, providing insights into their potential applications in materials science and chemical sensing (Tranfić et al., 2011).
Antituberculosis Activity
Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, akin to the compound of interest, have been synthesized and screened for their antimicrobial and antituberculosis properties. Some of these derivatives have exhibited significant activity, suggesting the potential for developing new treatments for tuberculosis (Miszke et al., 2008).
Safety And Hazards
This compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 , indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation.
properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPZESOQPFQUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



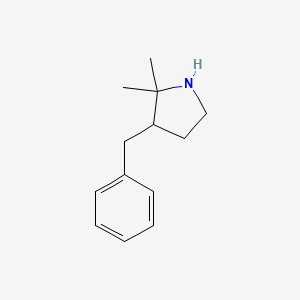



![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
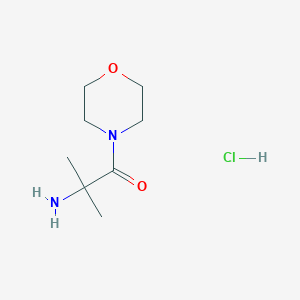
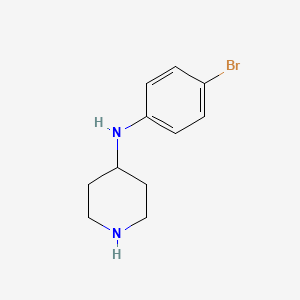
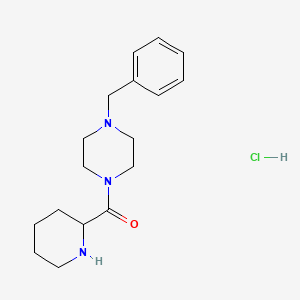
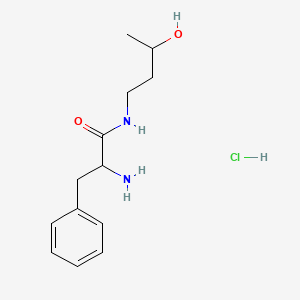

![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
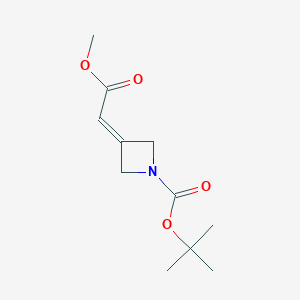
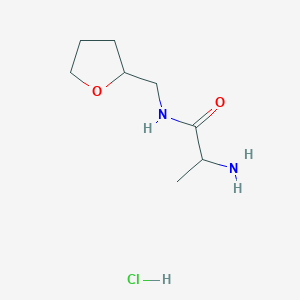
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)